2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that features a pyrazole ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the formation of the pyrazole ring followed by the introduction of the thiazole moiety. Common reagents might include hydrazine derivatives, thioamides, and carboxylic acid derivatives. Reaction conditions often involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This could involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole or thiazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions.
Medicine: Potential therapeutic agent for various diseases.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxamide
- 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylate
Uniqueness
What sets 2-(3-Amino-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole-4-carboxylic acid apart is its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs.
Properties
CAS No. |
785737-61-3 |
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Molecular Formula |
C8H10N4O2S |
Molecular Weight |
226.26 g/mol |
IUPAC Name |
2-(5-amino-3-methyl-3,4-dihydropyrazol-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N4O2S/c1-4-2-6(9)11-12(4)8-10-5(3-15-8)7(13)14/h3-4H,2H2,1H3,(H2,9,11)(H,13,14) |
InChI Key |
IAJOOCPZZUVGHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NN1C2=NC(=CS2)C(=O)O)N |
Origin of Product |
United States |
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